Cas no 30413-59-3 (2-ethynyl-3-methylpyridine)
2-ethynyl-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-ethynyl-3-methyl-Pyridine
- 2-ETHYNYL-3-METHYLPYRIDINE
- DTXSID00539547
- Pyridine, 2-ethynyl-3-methyl-
- CS-0180959
- SCHEMBL1173370
- 30413-59-3
- DB-377368
- MFCD13175242
- EN300-1699778
- AKOS026675512
- PS-5386
- 2-ethynyl-3-methylpyridine
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- MDL: MFCD13175242
- Inchi: 1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3
- InChI Key: RHZFYNCENJWVQW-UHFFFAOYSA-N
- SMILES: N1C=CC=C(C)C=1C#C
Computed Properties
- Exact Mass: 117.057849228g/mol
- Monoisotopic Mass: 117.057849228g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 12.9Ų
2-ethynyl-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029189323-250mg |
2-Ethynyl-3-methylpyridine |
30413-59-3 | 97% | 250mg |
$155.15 | 2023-09-02 | |
| Alichem | A029189323-1g |
2-Ethynyl-3-methylpyridine |
30413-59-3 | 97% | 1g |
$410.31 | 2023-09-02 | |
| Alichem | A029189323-5g |
2-Ethynyl-3-methylpyridine |
30413-59-3 | 97% | 5g |
$1079.10 | 2023-09-02 | |
| TRC | B126123-10mg |
2-ethynyl-3-methylpyridine |
30413-59-3 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B126123-50mg |
2-ethynyl-3-methylpyridine |
30413-59-3 | 50mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B126123-100mg |
2-ethynyl-3-methylpyridine |
30413-59-3 | 100mg |
$ 135.00 | 2022-06-01 | ||
| Matrix Scientific | 189110-5g |
2-Ethynyl-3-methylpyridine |
30413-59-3 | 5g |
$1200.00 | 2023-09-07 | ||
| Matrix Scientific | 189110-10g |
2-Ethynyl-3-methylpyridine |
30413-59-3 | 10g |
$2340.00 | 2023-09-07 | ||
| Matrix Scientific | 189110-25g |
2-Ethynyl-3-methylpyridine |
30413-59-3 | 25g |
$5364.00 | 2023-09-07 | ||
| Apollo Scientific | OR53007-250mg |
2-Ethynyl-3-methylpyridine |
30413-59-3 | 250mg |
£155.00 | 2025-02-20 |
2-ethynyl-3-methylpyridine Suppliers
2-ethynyl-3-methylpyridine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-ethynyl-3-methylpyridine
Professional Introduction to 2-Ethynyl-3-methylpyridine (CAS No. 30413-59-3)
2-Ethynyl-3-methylpyridine, with the chemical identifier CAS No. 30413-59-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry and material science. The presence of both an ethynyl group and a methyl substituent on a pyridine backbone imparts unique reactivity and functional properties, making it a valuable building block for synthesizing more complex molecules.
The compound's molecular structure, characterized by a pyridine ring substituted at the 2-position with an ethynyl group and at the 3-position with a methyl group, endows it with distinct electronic and steric properties. These features are particularly useful in designing molecules that interact selectively with biological targets. In recent years, there has been growing interest in exploring the pharmacological potential of such pyridine derivatives, especially in the context of developing novel therapeutic agents.
One of the most compelling aspects of 2-Ethynyl-3-methylpyridine is its utility as a precursor in the synthesis of various pharmacologically active compounds. The ethynyl functionality, for instance, can undergo diverse chemical transformations, including metal-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are widely employed in drug discovery to construct biaryl structures. Similarly, the methyl group at the 3-position can serve as a handle for further functionalization via nucleophilic substitution or elimination reactions.
Recent studies have highlighted the role of 2-Ethynyl-3-methylpyridine in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. For example, derivatives of this compound have been investigated for their potential to modulate kinases and other enzymes implicated in cancer metabolism. The pyridine core is particularly well-suited for interactions with proteins due to its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for drug-receptor binding affinity.
The synthetic accessibility of 2-Ethynyl-3-methylpyridine also contributes to its appeal in pharmaceutical research. It can be readily prepared through established synthetic routes, often starting from commercially available pyridine derivatives. This ease of synthesis allows researchers to rapidly explore structural variations and optimize lead compounds for drug development without significant logistical challenges.
In addition to its pharmaceutical applications, 2-Ethynyl-3-methylpyridine has shown promise in material science, particularly in the development of organic electronic materials. The compound's ability to form stable conjugated systems makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials where electron-rich aromatic systems are desired.
The electronic properties of 2-Ethynyl-3-methylpyridine, influenced by the presence of both electron-withdrawing and electron-donating groups on the pyridine ring, make it an interesting candidate for tuning charge transport properties in electronic devices. Researchers have explored its incorporation into π-conjugated polymers and small molecules to enhance device performance metrics such as efficiency and stability.
The compound's reactivity also extends to its potential use as a ligand in coordination chemistry. The ethynyl group can act as a coordinating site for transition metals, facilitating catalytic transformations that are otherwise challenging to achieve under mild conditions. Such metal complexes have been explored for their roles in cross-coupling reactions, hydrogenation processes, and even as catalysts for organic synthesis.
In conclusion, 2-Ethynyl-3-methylpyridine (CAS No. 30413-59-3) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics, while its synthetic versatility also positions it as a key component in advanced materials research. As our understanding of its chemical behavior continues to evolve, so too will its role in driving innovation both in academia and industry.
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